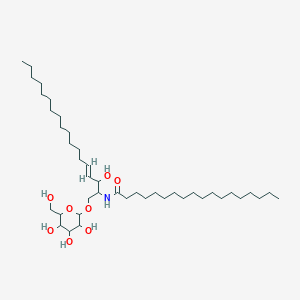
2,3,4,6-四-O-苄基-D-半乳糖吡喃糖基三氯乙酰亚胺
描述
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: is a synthetic carbohydrate derivative commonly used in glycosylation reactions. This compound is particularly valuable in the field of organic chemistry for the synthesis of complex oligosaccharides and glycoconjugates. Its structure features a galactopyranose ring with benzyl protecting groups at the 2, 3, 4, and 6 positions, and a trichloroacetimidate group at the anomeric position, making it a versatile glycosyl donor.
科学研究应用
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: has several important applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates, which are essential for studying carbohydrate-protein interactions and developing carbohydrate-based drugs.
Biology: The compound is used to create glycosylated molecules that can be used as probes to study biological processes such as cell signaling and immune responses.
Medicine: It plays a role in the development of vaccines and therapeutic agents, particularly those targeting carbohydrate antigens.
Industry: In the pharmaceutical industry, it is used in the synthesis of glycosylated drugs and drug candidates.
作用机制
Target of Action
It is known that this compound is extensively utilized within the biomedicine sector , suggesting that it may interact with a variety of biological targets.
Mode of Action
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is a highly versatile compound that demonstrates extraordinary capabilities as a glycosyl donor for synthesizing intricate carbohydrates and glycoconjugates . This compound is used successfully as an intermediate for glucosylation couplings .
Biochemical Pathways
Given its role as a glycosyl donor, it can be inferred that it plays a crucial role in the synthesis of complex carbohydrates and glycoconjugates .
Result of Action
Given its role as a glycosyl donor, it can be inferred that it contributes to the synthesis of complex carbohydrates and glycoconjugates .
生化分析
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the synthesis of intricate carbohydrates and glycoconjugates. It interacts with various enzymes and proteins, acting as a glycosyl donor . The nature of these interactions is largely dependent on the specific biochemical context in which 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is utilized.
Cellular Effects
The effects of 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate on cells and cellular processes are complex and multifaceted. It influences cell function by participating in the synthesis of carbohydrates and glycoconjugates, which are crucial for various cellular processes
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate exerts its effects through its role as a glycosyl donor . It can bind to biomolecules, potentially influencing enzyme activity and gene expression. The exact mechanism of action is complex and depends on the specific biochemical context.
Metabolic Pathways
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is involved in the metabolic pathways related to the synthesis of carbohydrates and glycoconjugates. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl groups. This is achieved by reacting D-galactopyranose with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Trichloroacetimidate: The protected galactopyranose is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the trichloroacetimidate derivative.
Industrial Production Methods
While the synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is typically carried out on a laboratory scale, industrial production would follow similar steps but with optimizations for scale, yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are crucial for the formation of glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates.
Common Reagents and Conditions
Lewis Acids: Commonly used Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are employed to activate the trichloroacetimidate group.
Solvents: Typical solvents include dichloromethane (DCM) or acetonitrile.
Temperature: Reactions are usually carried out at low temperatures (0°C to -78°C) to control the reaction rate and selectivity.
Major Products
The major products of these reactions are glycosides, where the galactopyranosyl unit is transferred to an acceptor molecule, forming a new glycosidic bond. The specific product depends on the nature of the acceptor molecule used in the reaction.
相似化合物的比较
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: can be compared with other glycosyl donors such as:
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate: Similar in structure but derived from glucose instead of galactose.
2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate: Uses acetyl protecting groups instead of benzyl groups, which can affect the solubility and reactivity of the compound.
Thioglycosides: These compounds use a sulfur atom in place of the trichloroacetimidate group and are activated by different reagents, offering an alternative method for glycosylation.
The uniqueness of 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate lies in its high reactivity and selectivity for forming glycosidic bonds, making it a valuable tool in synthetic carbohydrate chemistry.
属性
IUPAC Name |
2,2,2-trichloro-N-[(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(41)40-34-33(45-24-29-19-11-4-12-20-29)32(44-23-28-17-9-3-10-18-28)31(43-22-27-15-7-2-8-16-27)30(46-34)25-42-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2,(H,40,41)/t30-,31+,32+,33-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYPOHMKLUHRHR-BJPULKCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133219 | |
| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220542-34-7 | |
| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220542-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


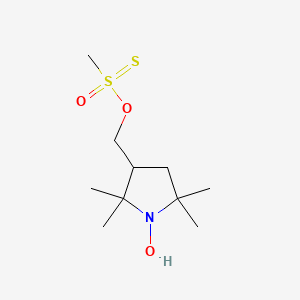
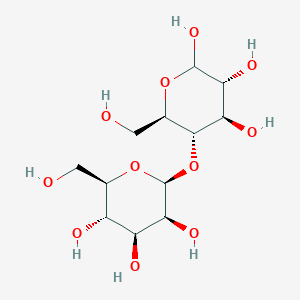
![(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
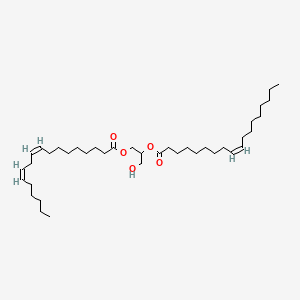
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B1140038.png)
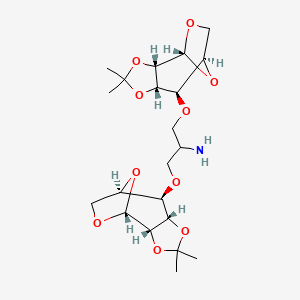
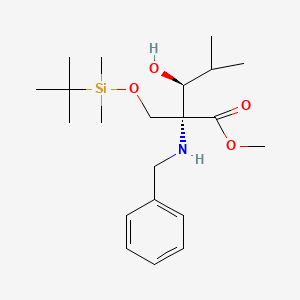

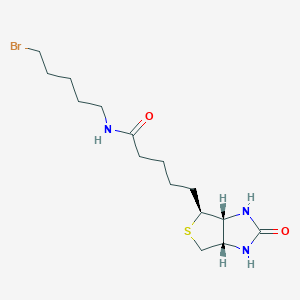
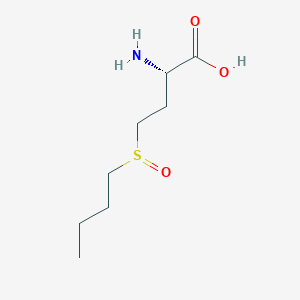

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
